3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-isopropoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes adamantane and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include adamantane derivatives and substituted pyridines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-isopropoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The adamantane and isopropoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-isopropoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides structural rigidity, while the dihydropyridine ring can participate in electron transfer reactions. These interactions can modulate biological pathways, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-isopropoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the isopropoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO6/c1-19(2)37-26-8-6-5-7-23(26)27-24(28(32)34-3)17-31(18-25(27)29(33)35-4)9-10-36-30-14-20-11-21(15-30)13-22(12-20)16-30/h5-8,17-22,27H,9-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJNBIBSNEJQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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